N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide
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Overview
Description
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a hydroxyl group and an amide functional group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2-hydroxy-5-iodobenzoic acid as the primary starting materials.
Amide Formation: The amide bond is formed through a condensation reaction between 4-bromoaniline and 2-hydroxy-5-iodobenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding carbonyl or methylene derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar bromine and phenyl substituents but differs in the presence of a thiazole ring and a chloroacetamide group.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a sulfonyl group and an L-valine residue, making it structurally distinct but functionally similar in terms of biological activity.
Uniqueness
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a hydroxyl group and an amide functional group. This combination of substituents imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWEOWHYPZENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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